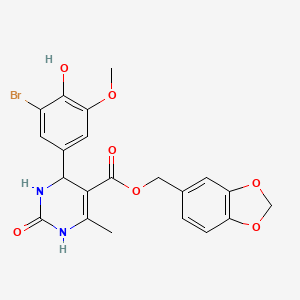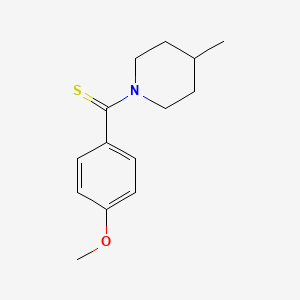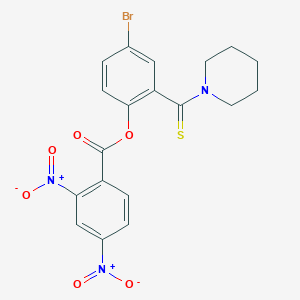![molecular formula C30H27N5O3S B11662830 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11662830.png)
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}-N'-[(1E)-1-(萘-2-基)亚乙基]乙酰肼是一种复杂的 有机化合物,属于三唑类衍生物。这类化合物因其多样的生物活性以及在药物化学中的潜在应用而闻名。该化合物的独特结构,包括三唑环、硫代基和酰肼部分,使其成为各种科学研究的关注对象。
准备方法
合成路线和反应条件
2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}-N'-[(1E)-1-(萘-2-基)亚乙基]乙酰肼的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过在酸性或碱性条件下涉及肼衍生物和适当的醛或酮的环化反应来合成。
硫代基的引入: 硫代基通常通过亲核取代反应引入,其中硫醇与三唑环上的合适离去基团发生反应。
酰肼部分的形成: 酰肼部分通常通过使肼与酯或酰氯反应,然后与三唑衍生物缩合来形成。
与萘-2-基醛的缩合: 最后一步涉及在回流条件下使酰肼与萘-2-基醛缩合,形成所需的化合物。
工业生产方法
该化合物的工业生产可能遵循类似的合成路线,但在更大的规模上,利用连续流动反应器和优化的反应条件,以确保高产率和纯度。使用自动化系统和先进的纯化技术,如色谱法和结晶,对于满足工业标准至关重要。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基处,形成亚砜或砜。
还原: 还原反应可以针对三唑环或酰肼部分,可能导致胺或肼的形成。
取代: 化合物中的芳香环可以发生亲电或亲核取代反应,引入各种官能团。
常见试剂和条件
氧化剂: 过氧化氢,间氯过氧苯甲酸 (m-CPBA)。
还原剂: 硼氢化钠 (NaBH4),氢化锂铝 (LiAlH4)。
取代试剂: 卤素,硝化剂,磺化剂。
主要产物
氧化: 亚砜,砜。
还原: 胺,肼。
取代: 卤代,硝化或磺化衍生物。
科学研究应用
化学
在化学中,该化合物用作合成更复杂分子的构建模块。其独特的结构允许进行各种修饰,使其成为有机合成的通用中间体。
生物学
在生物学研究中,该化合物因其作为酶抑制剂或受体调节剂的潜力而受到研究。已知其三唑环与生物靶标相互作用,使其成为药物开发的候选药物。
医学
在医学上,该化合物正在探索其潜在的治疗作用,包括抗炎、抗菌和抗癌活性。其与特定分子靶标相互作用的能力使其成为药物发现中的一个有希望的先导化合物。
工业
在工业领域,该化合物可用于开发新型材料,例如聚合物和涂料,因为其具有独特的化学性质。
作用机制
2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}-N'-[(1E)-1-(萘-2-基)亚乙基]乙酰肼的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。三唑环可以与酶活性位点中的氨基酸残基形成氢键和π-π相互作用,抑制其活性。硫代基也可以参与氧化还原反应,影响细胞过程。
相似化合物的比较
类似化合物
- 2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}-N'-[(1E)-1-(萘-2-基)亚乙基]乙酰肼
- 2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}-N'-[(1E)-1-(苯基)亚乙基]乙酰肼
- **2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}-N'-[(1E)-1-(吡啶-2-基)亚乙基]乙酰肼
独特性
2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}-N'-[(1E)-1-(萘-2-基)亚乙基]乙酰肼的独特性在于其官能团的特定组合,赋予其独特的化学和生物学性质。特别是萘-2-基的存在增强了其与生物靶标疏水口袋的相互作用能力,可能提高其作为治疗剂的功效。
本详细概述提供了对该化合物、其合成、反应、应用、作用机制以及与类似化合物的比较的全面了解。
属性
分子式 |
C30H27N5O3S |
|---|---|
分子量 |
537.6 g/mol |
IUPAC 名称 |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C30H27N5O3S/c1-20(22-14-13-21-9-7-8-10-23(21)17-22)31-32-28(36)19-39-30-34-33-29(35(30)25-11-5-4-6-12-25)24-15-16-26(37-2)27(18-24)38-3/h4-18H,19H2,1-3H3,(H,32,36)/b31-20+ |
InChI 键 |
SLMBUBZMJSAFLY-AJBULDERSA-N |
手性 SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC5=CC=CC=C5C=C4 |
规范 SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{[2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate (non-preferred name)](/img/structure/B11662748.png)


![N-benzyl-N-[4-({(2E)-2-[1-(4-tert-butylphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B11662759.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11662764.png)
![Diethyl 3-methyl-5-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B11662769.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11662784.png)
![N-(4-bromophenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11662791.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662802.png)

![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11662804.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11662837.png)
![4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11662842.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B11662846.png)
